{[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}(oxo)acetic acid
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Overview
Description
2-{[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}-2-oxoacetic acid is a complex organic compound that features a pyrazole ring substituted with a bromo group and a methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}-2-oxoacetic acid typically involves multiple steps. One common route starts with the preparation of the pyrazole ring, followed by the introduction of the bromo and methylbenzyl substituents. The final step involves the formation of the oxoacetic acid moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-{[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-{[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}-2-oxoacetic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It may be used in the production of advanced materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-{[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}-2-oxoacetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and specificity are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-(4-methylbenzyl)butanamide: Shares the bromo and methylbenzyl substituents but differs in the core structure.
4-Bromo-1,2-phenylenediamine: Contains a bromo group and an amine group but lacks the pyrazole ring and oxoacetic acid moiety.
2-Amino-4-bromo-3-fluorobenzoic acid: Features a bromo group and an amino group but has a different core structure.
Uniqueness
2-{[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}-2-oxoacetic acid is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C13H12BrN3O3 |
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Molecular Weight |
338.16 g/mol |
IUPAC Name |
2-[[4-bromo-1-[(4-methylphenyl)methyl]pyrazol-3-yl]amino]-2-oxoacetic acid |
InChI |
InChI=1S/C13H12BrN3O3/c1-8-2-4-9(5-3-8)6-17-7-10(14)11(16-17)15-12(18)13(19)20/h2-5,7H,6H2,1H3,(H,19,20)(H,15,16,18) |
InChI Key |
FQIJQULDOLJNNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=N2)NC(=O)C(=O)O)Br |
Origin of Product |
United States |
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